molecular formula C22H22ClN3O3 B12740185 Piperidine, 1-((2-((2-chlorophenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)- CAS No. 85063-16-7

Piperidine, 1-((2-((2-chlorophenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)-

Cat. No.: B12740185
CAS No.: 85063-16-7
M. Wt: 411.9 g/mol
InChI Key: SIFALHKAEKTFMA-UHFFFAOYSA-N
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Description

Piperidine, 1-((2-((2-chlorophenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)- is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a quinazolinone moiety, and a chlorophenoxy group. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine, 1-((2-((2-chlorophenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via nucleophilic substitution reactions, where a chlorophenol derivative reacts with an appropriate electrophile.

    Acylation of Piperidine: The final step involves the acylation of piperidine with the previously synthesized quinazolinone derivative, using reagents such as acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-((2-((2-chlorophenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Chlorophenol derivatives with alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may lead to the formation of reduced piperidine derivatives.

Scientific Research Applications

Piperidine, 1-((2-((2-chlorophenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of piperidine, 1-((2-((2-chlorophenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)- involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For instance, it may inhibit certain kinases or interact with neurotransmitter receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-4-amine share structural similarities.

    Quinazolinone Derivatives: Compounds such as 2-methyl-4(3H)-quinazolinone and 2-phenyl-4(3H)-quinazolinone are structurally related.

Uniqueness

Piperidine, 1-((2-((2-chlorophenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)- is unique due to the combination of its piperidine, quinazolinone, and chlorophenoxy moieties. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

85063-16-7

Molecular Formula

C22H22ClN3O3

Molecular Weight

411.9 g/mol

IUPAC Name

2-[(2-chlorophenoxy)methyl]-3-(2-oxo-2-piperidin-1-ylethyl)quinazolin-4-one

InChI

InChI=1S/C22H22ClN3O3/c23-17-9-3-5-11-19(17)29-15-20-24-18-10-4-2-8-16(18)22(28)26(20)14-21(27)25-12-6-1-7-13-25/h2-5,8-11H,1,6-7,12-15H2

InChI Key

SIFALHKAEKTFMA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CN2C(=NC3=CC=CC=C3C2=O)COC4=CC=CC=C4Cl

Origin of Product

United States

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